
1-(4-Chlorophenoxy)-2-nitrobenzene
Overview
Description
1-(4-Chlorophenoxy)-2-nitrobenzene (CAS No. 39145-47-6) is a nitroaromatic compound with the molecular formula C₁₂H₈ClNO₃ and a molecular weight of 249.65 g/mol. It is synthesized via the Williamson ether synthesis method, which involves the reaction of 2-nitrobenzene derivatives with 4-chlorophenol, yielding high purity and efficiency . This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly fungicides and insecticides. For example, it is used to develop benzamide derivatives containing diphenyl ether moieties, which exhibit strong antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Fusarium oxysporum . Its fungicidal properties are attributed to the electron-withdrawing nitro group and the chloro-substituted phenoxy moiety, which enhance reactivity and target binding .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenoxy)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 4-chlorophenoxybenzene. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective formation of the nitro compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Reduction: 1-(4-Chlorophenoxy)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-chlorophenoxy)-2-nitrobenzene with structurally related nitroaromatic compounds, focusing on molecular features, physicochemical properties, and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The chlorophenoxy group in this compound enhances fungicidal activity due to its electron-withdrawing nature, which stabilizes transition states during enzyme inhibition . In contrast, the methoxy group in 1-chloro-2-methoxy-4-nitrobenzene acts as an electron donor, reducing electrophilicity and limiting pesticidal applications . The difluoromethyl group in 1-chloro-4-(difluoromethyl)-2-nitrobenzene introduces strong hydrogen-bonding interactions, mimicking hydroxyl or thiol groups in bioactive molecules, making it valuable in drug design .
Synthetic Accessibility: this compound is synthesized via a one-step Williamson ether reaction, achieving >95% yield under optimized conditions . Conversely, 1-(3,3-dichloroallyloxy)-2-nitrobenzene requires multi-step procedures, including allylic chlorination, which lowers scalability .
Comparative Bioactivity Data: In fungicidal assays, this compound derivatives show EC₅₀ values of 0.5–2.0 µg/mL against Botrytis cinerea, outperforming methoxy-substituted analogs (EC₅₀ >10 µg/mL) .
Biological Activity
1-(4-Chlorophenoxy)-2-nitrobenzene, with the molecular formula C₁₂H₈ClNO₃, is an organic compound characterized by its chlorophenoxy and nitro substituents. This compound has garnered attention due to its potential biological activities, including toxicity and antimicrobial properties. Understanding its biological activity is crucial for assessing its environmental impact and potential applications in various fields.
This compound is a pale yellow crystalline solid that is slightly soluble in water but more soluble in organic solvents like ethanol and ether. Its structure includes a nitro group attached to a benzene ring with a chlorophenoxy group, which influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, primarily focusing on its toxicity and potential therapeutic applications.
Toxicity
- Skin Irritation : The compound is known to cause skin irritation upon contact.
- Ingestion Risks : It is harmful if ingested, necessitating careful handling in laboratory and industrial settings.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. The mechanism of action may involve the reduction of the nitro group to form reactive intermediates that interact with cellular components, leading to cellular damage and death of microbial organisms.
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- Reduction Pathway : The nitro group can be reduced to an amino group, creating reactive species that can interact with DNA and proteins.
- Enzymatic Interactions : The compound may interact with various enzymes, affecting metabolic pathways within organisms.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
4-Chlorophenoxyacetic acid | Contains acetic acid instead of a nitro group | Less reactive; primarily herbicidal |
4-Chlorophenoxybenzene | Lacks the nitro group | Lower biological activity |
1-(4-Bromophenoxy)-2-nitrobenzene | Similar halogen substitution | Potentially similar antimicrobial properties |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : In vitro studies demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.
- Toxicological Assessments : Toxicity assessments revealed that exposure to high concentrations can lead to cytotoxic effects on mammalian cell lines, indicating a need for caution in its application.
- Environmental Impact Studies : Research focused on the biodegradation pathways of chloronitrobenzenes indicates that certain bacterial strains can utilize these compounds as carbon sources, transforming them into less harmful substances. This suggests potential for bioremediation strategies involving this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(4-Chlorophenoxy)-2-nitrobenzene in laboratory settings?
The compound is typically synthesized via the Williamson ether synthesis , which involves nucleophilic substitution between 4-chlorophenol and 2-nitrochlorobenzene under alkaline conditions. Key steps include:
- Dissolving 4-chlorophenol in a polar aprotic solvent (e.g., DMF or acetone) with a base (e.g., K₂CO₃).
- Adding 2-nitrochlorobenzene dropwise at 60–80°C with continuous stirring.
- Purifying the product via recrystallization or column chromatography. This method yields >85% purity, confirmed by NMR and HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and confirm substitution patterns.
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, critical for verifying molecular geometry and intermolecular interactions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₂H₈ClNO₃; MW 249.65) .
Q. What safety protocols should be followed when handling this compound?
- Use local exhaust ventilation to avoid inhalation of dust.
- Wear nitrile gloves, safety goggles, and lab coats.
- Store in a cool, dry place away from reducing agents due to its nitro group reactivity. Safety data from structurally similar nitroaromatics suggest acute toxicity (LD₅₀ > 500 mg/kg in rats) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for antifungal activity?
- Derivatization : Introduce substituents (e.g., trifluoromethyl, methoxy) at the nitro or chlorophenoxy positions.
- Bioassays : Test efficacy against Fusarium oxysporum or Botrytis cinerea using agar dilution methods.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to correlate electronic properties (HOMO/LUMO) with fungicidal activity. Recent studies show EC₅₀ values < 10 µg/mL for derivatives with electron-withdrawing groups .
Q. What experimental strategies can resolve contradictions in reported fungicidal data for this compound?
- Standardized Assays : Use uniform spore concentrations (e.g., 1 × 10⁶ spores/mL) and incubation conditions (25°C, 72 hr).
- Synergistic Studies : Combine with commercial fungicides (e.g., tebuconazole) to assess cross-resistance.
- Metabolomic Profiling : LC-MS/MS can identify metabolic disruptions in fungal pathways (e.g., ergosterol biosynthesis) .
Q. How can computational tools enhance the design of novel derivatives with improved bioactivity?
- Molecular Docking : Use AutoDock Vina to predict binding affinities to fungal cytochrome P450 enzymes.
- QSAR Models : Train models on datasets (e.g., ChEMBL) to predict logP and pIC₅₀ values.
- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., bioavailability, BBB penetration) .
Q. What are the challenges in scaling up the synthesis of this compound for bulk studies?
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability.
- Byproduct Management : Optimize reaction time/temperature to minimize 2-nitrochlorobenzene hydrolysis.
- Purification : Switch from column chromatography to fractional crystallization for cost efficiency .
Properties
IUPAC Name |
1-(4-chlorophenoxy)-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYVAGCVKWBOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021694 | |
Record name | p-Chlorophenyl-o-nitrophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39145-47-6 | |
Record name | 1-(4-Chlorophenoxy)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39145-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenoxy)-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039145476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Chlorophenyl-o-nitrophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenoxy)-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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